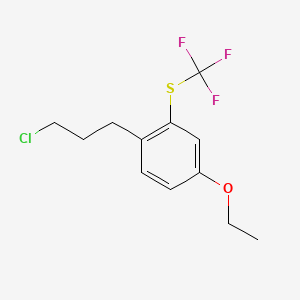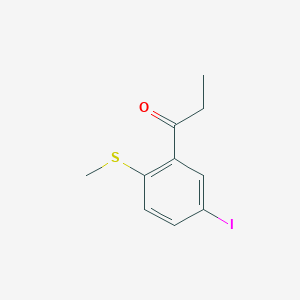
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 2-(methylthio)acetophenone using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, organic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The carbonyl group in the propanone moiety can form hydrogen bonds and undergo nucleophilic addition reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
1-(5-Iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11IOS |
|---|---|
Molekulargewicht |
306.17 g/mol |
IUPAC-Name |
1-(5-iodo-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11IOS/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JLRUWWGZRBUWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)I)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


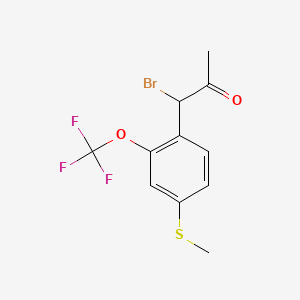
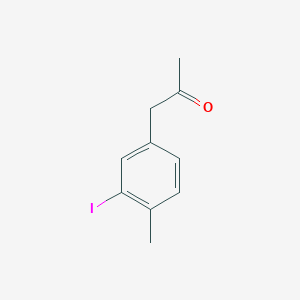
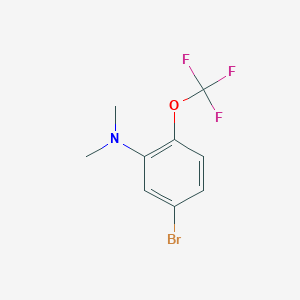
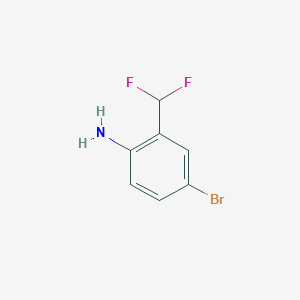
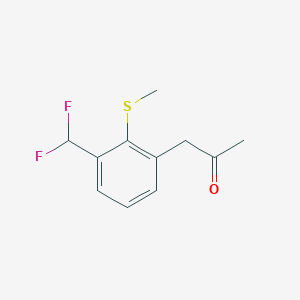
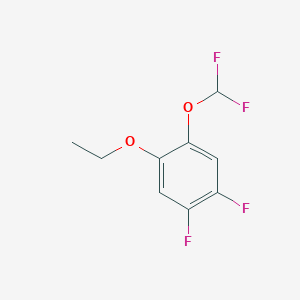

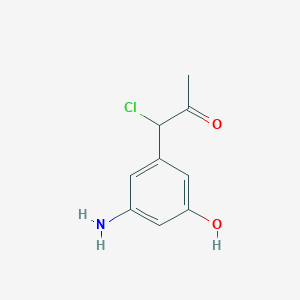
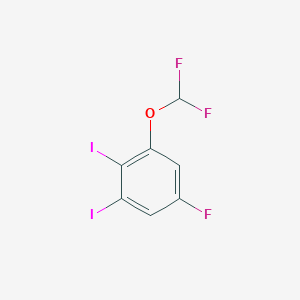
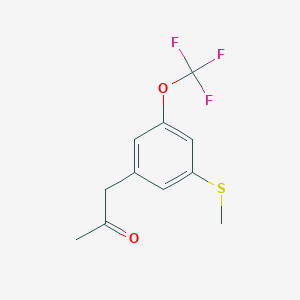
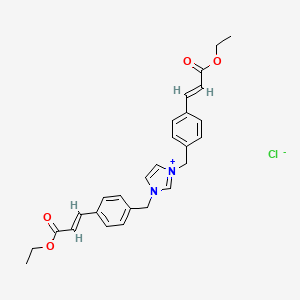
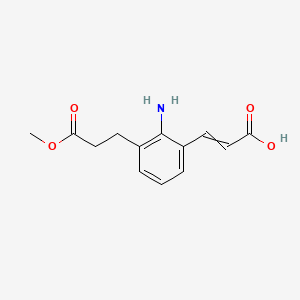
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
